molecular formula C13H20N2O2 B15299979 Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol

Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol

Cat. No.: B15299979
M. Wt: 236.31 g/mol
InChI Key: QFZFLGRICUIOIL-UHFFFAOYSA-N
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Description

2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is a chemical compound that features a phenyl ring substituted with a morpholine group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(morpholin-4-yl)benzaldehyde and methylamine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the methylamino group, yielding a simpler structure.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-one.

    Reduction: 1-[4-(morpholin-4-yl)phenyl]ethan-1-ol.

    Substitution: 2-(methylamino)-1-[4-(bromo)morpholin-4-yl)phenyl]ethan-1-ol.

Scientific Research Applications

2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-1-[4-(piperidin-4-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(ethylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

2-(methylamino)-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol is unique due to the presence of both the morpholine and methylamino groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(methylamino)-1-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C13H20N2O2/c1-14-10-13(16)11-2-4-12(5-3-11)15-6-8-17-9-7-15/h2-5,13-14,16H,6-10H2,1H3

InChI Key

QFZFLGRICUIOIL-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=C(C=C1)N2CCOCC2)O

Origin of Product

United States

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